molecular formula C24H25N5OS B2873146 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 896305-01-4

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Número de catálogo: B2873146
Número CAS: 896305-01-4
Peso molecular: 431.56
Clave InChI: PNAOSQNZWKDSPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a benzyl group at position 5, a pyrrole moiety at position 4, and a branched acetamide group (N-phenyl-N-isopropyl). This structural framework is associated with diverse biological activities, including antiproliferative, anti-inflammatory, and enzyme-modulating properties, as seen in related compounds .

Propiedades

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-19(2)28(21-13-7-4-8-14-21)23(30)18-31-24-26-25-22(17-20-11-5-3-6-12-20)29(24)27-15-9-10-16-27/h3-16,19H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAOSQNZWKDSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. These enzymes play crucial roles in the folate pathway and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites. This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase enzymes can affect multiple biochemical pathways. DHFR is involved in the folate pathway, which is essential for DNA synthesis and cell division. Inhibition of this enzyme can lead to decreased DNA synthesis and cell growth. Enoyl ACP reductase is involved in fatty acid synthesis. Its inhibition can lead to altered lipid metabolism.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name / ID Substituents (Triazole Positions 4/5) Acetamide Modification Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 4: 1H-Pyrrol-1-yl; 5: Benzyl N-Phenyl-N-isopropyl N/A N/A Hypothesized antiproliferative
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4: Allyl; 5: Pyridin-2-yl N/A (unsubstituted acetamide) 182–184 65 Not reported [2]
2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 4: 1H-Pyrrol-1-yl; 5: 4-Methoxybenzyl N-(2-Trifluoromethylphenyl) N/A N/A Not reported [5]
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4: Amino; 5: Furan-2-yl Varied N-aryl substituents 160–190 (range) 50–83 Anti-exudative (rat models) [6]
Hydroxyacetamide derivatives (FP1-12) 4: Substituted phenyl; 5: Varied N-Hydroxy with aryl groups N/A 60–80 Antiproliferative (cancer cells) [7]
N-Benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: 2-Methylphenyl; 5: 2,4-Dichlorophenyl N-Benzyl N/A N/A Not reported [10]
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethylphenyl group in enhances lipophilicity and metabolic resistance, whereas pyridinyl (e.g., 6a ) introduces polarity, improving aqueous solubility. Aromatic Systems: The pyrrole moiety in the target compound and 4-methoxybenzyl in enable π-π interactions, contrasting with non-aromatic groups like allyl .
  • Synthetic Efficiency: Yields for triazole-thioacetamides range from 50% (6b ) to 83% (6c ), influenced by substituent complexity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.